molecular formula C25H25N3 B068161 3-(1-trityl-1H-imidazol-4-yl)propan-1-amine CAS No. 195053-89-5

3-(1-trityl-1H-imidazol-4-yl)propan-1-amine

Cat. No. B068161
M. Wt: 367.5 g/mol
InChI Key: PQVLJKLTNMOGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-trityl-1H-imidazol-4-yl)propan-1-amine (3-TIPA) is an organic compound that is a derivative of imidazole, a heterocyclic aromatic organic compound. This compound has been widely studied in recent years due to its potential applications in organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

  • Nitrogen-rich Gas Generators : Imidazole-based molecules, including those structurally related to 3-(1-trityl-1H-imidazol-4-yl)propan-1-amine, have been explored for their potential applications in nitrogen-rich gas generators. These compounds demonstrated high positive heats of formation, which is crucial for their energy contribution in such applications (Srinivas, Ghule, & Muralidharan, 2014).

  • Photocatalytic Properties and Hydrocarbon Sorption : A study focused on metal-organic frameworks (MOFs) involving a similar ligand showed interesting photocatalytic properties and the selective adsorption of small hydrocarbons, which can be relevant for environmental applications (Fu, Kang, & Zhang, 2014).

  • One-Pot Synthesis of Imidazoles : Research demonstrated that trityl chloride can efficiently catalyze the one-pot multi-component condensation of various compounds, including imidazoles, which may be relevant for synthesizing compounds like 3-(1-trityl-1H-imidazol-4-yl)propan-1-amine (Moosavi‐Zare et al., 2014).

  • Anticancer Agents : Benzimidazoles bearing oxadiazole nucleus, structurally related to the compound of interest, have been synthesized and showed significant anticancer activity in vitro, indicating potential therapeutic applications (Rashid, Husain, & Mishra, 2012).

  • Synthesis of Benzimidazoimidazoles : A study explored a novel method for synthesizing benzimidazoimidazoles, which are structurally related and potentially useful in various chemical and pharmaceutical applications (Veltri et al., 2018).

properties

IUPAC Name

3-(1-tritylimidazol-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3/c26-18-10-17-24-19-28(20-27-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20H,10,17-18,26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVLJKLTNMOGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571791
Record name 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-trityl-1H-imidazol-4-yl)propan-1-amine

CAS RN

195053-89-5
Record name 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 195053-89-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-trityl-1H-imidazol-4-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(1-trityl-1H-imidazol-4-yl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-(1-trityl-1H-imidazol-4-yl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
3-(1-trityl-1H-imidazol-4-yl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
3-(1-trityl-1H-imidazol-4-yl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
3-(1-trityl-1H-imidazol-4-yl)propan-1-amine

Citations

For This Compound
7
Citations
N Kagermeier, K Werner, M Keller, P Baumeister… - Bioorganic & Medicinal …, 2015 - Elsevier
The bioisosteric replacement of the acylguanidine moieties in dimeric histamine H 2 receptor (H 2 R) agonists by carbamoylguanidine groups resulted in compounds with retained …
Number of citations: 29 www.sciencedirect.com
KN Srabony - 2020 - search.proquest.com
Alzheimer’s disease (AD), the most common form of dementia, is an irreversible neurodegenerative disorder associated with brain atrophy. The highest known risk factor for AD is …
Number of citations: 0 search.proquest.com
M Minaeian - 2017 - search.proquest.com
Alzheimer’s disease (AD) is the most common form of dementia and effects an estimated 44 million people worldwide. Current medications approved for the treatment of AD (…
Number of citations: 1 search.proquest.com
RF Frare - 2020 - search.proquest.com
Alzheimer’s disease (AD) is considered the most common form of dementia, affecting around 5.8 million Americans and about 30 million people around the globe. At present, we do not …
Number of citations: 0 search.proquest.com
S Kukielski - 2018 - search.proquest.com
Design, Synthesis, and Evaluation of 3, 4, 5-Trisubstituted-1, 2, 4-Triazoles as Selective SST4 Agonists for the Treatment of Alzheimer's Disease Abstract This research investigates the …
Number of citations: 1 search.proquest.com
P Igel - 2009 - epub.uni-regensburg.de
Synthesis and structure-activity relationships of N -acylated arylalkylguanidines and related compounds as histamine receptor li Page 1 Synthesis and structure-activity relationships of …
Number of citations: 2 epub.uni-regensburg.de
N Plank - 2016 - epub.uni-regensburg.de
Previously, our workgroup applied the bivalent ligand approach for the H2R by linking two acylguanidine moieties. This led to highly potent and selective H2R agonists. However, the …
Number of citations: 2 epub.uni-regensburg.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.